molecular formula C17H22ClNO5 B13941599 Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate

Cat. No.: B13941599
M. Wt: 355.8 g/mol
InChI Key: BKSBJYSNALKVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate is a chemical compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a chlorinated oxopentanoate moiety, making it a versatile intermediate in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The chlorinated oxopentanoate moiety can participate in various chemical transformations, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate is unique due to its combination of a Boc-protected amino group and a chlorinated oxopentanoate moiety. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBJYSNALKVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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